(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine
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Overview
Description
(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine is an organic compound characterized by its unique structure, which includes two hexoxyphenyl groups connected by a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine typically involves the condensation reaction between 4-hexoxybenzaldehyde and 4-hexoxyaniline. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hexoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenolic oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between organic molecules and biological systems. Its structure may allow it to act as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential bioactivity is of interest. It may be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of (Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, while the hexoxyphenyl groups may interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-(4-methoxyphenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]methanimine
- (Z)-1-(4-ethoxyphenyl)-N-[(Z)-(4-ethoxyphenyl)methylideneamino]methanimine
Uniqueness
(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine is unique due to its longer hexoxy chains, which can influence its solubility, reactivity, and interaction with other molecules. This makes it distinct from similar compounds with shorter alkoxy chains, potentially offering different properties and applications.
Properties
Molecular Formula |
C26H36N2O2 |
---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C26H36N2O2/c1-3-5-7-9-19-29-25-15-11-23(12-16-25)21-27-28-22-24-13-17-26(18-14-24)30-20-10-8-6-4-2/h11-18,21-22H,3-10,19-20H2,1-2H3/b27-21-,28-22- |
InChI Key |
HMWUYNPFJZLLSL-ZDSKVHJSSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=N\N=C/C2=CC=C(C=C2)OCCCCCC |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
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